Porfiromycin - 801-52-5

Porfiromycin

Catalog Number: EVT-279560
CAS Number: 801-52-5
Molecular Formula: C16H20N4O5
Molecular Weight: 348.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Porfiromycin, also known as methyl mitomycin C, is an antineoplastic antibiotic derived from the bacterium Streptomyces ardus and other Streptomyces species. It is classified as a bioreductive alkylating agent and plays a significant role in scientific research as a tool to study:

  • Hypoxic cell cytotoxicity: Porfiromycin exhibits preferential toxicity towards hypoxic cells, making it valuable for studying mechanisms of hypoxia-selective drug action.
  • DNA damage and repair: Porfiromycin's ability to induce DNA interstrand crosslinks and other DNA lesions makes it useful for investigating DNA damage responses and repair mechanisms.
  • Drug delivery systems: Researchers are exploring the conjugation of Porfiromycin with other molecules, like antisense oligonucleotides, to develop targeted drug delivery systems.
Future Directions
  • Optimizing its use in combination therapies: Exploring synergistic effects with other chemotherapeutics or radiation therapy, particularly in the context of targeting hypoxic tumor cells.
  • Developing more selective and potent derivatives: Designing and synthesizing new analogues with improved pharmacological profiles, such as enhanced hypoxia selectivity and reduced toxicity towards normal cells.
  • Further elucidating its mechanism of action: Investigating the intricacies of its bioactivation pathway, the role of specific enzymes, and the impact of intracellular factors like pH on its activity.
  • Exploring its potential in non-cancer applications: Given its potent antimicrobial activity, investigating its suitability for controlling bacterial infections, particularly those associated with biofilms or chronic wounds characterized by hypoxic microenvironments.

Compound Description: Mitomycin C is a naturally occurring aziridine-containing antibiotic produced by Streptomyces caespitosus. It functions as a bioreductive alkylating agent, forming DNA interstrand crosslinks and exhibiting preferential cytotoxicity towards hypoxic cells. It is used clinically as an anticancer agent for various solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , ]

    Compound Description: This compound is a metabolite of Porfiromycin formed through reductive metabolism by enzymes like NADPH cytochrome P-450 reductase and xanthine oxidase. It exists in both cis and trans isomers. []

    Relevance: As a metabolite of Porfiromycin, this compound provides insight into the metabolic pathways and potential mechanisms of action of the parent drug. Its formation suggests that metabolic activation of Porfiromycin involves modifications at the C-1 position. []

      Compound Description: This compound is a metabolite of Porfiromycin formed through enzymatic reduction, primarily under more acidic conditions (pH 6.5). []

      Relevance: Similar to 7-Amino-1-hydroxyl-2-methylaminomitosene, this metabolite demonstrates the metabolic pathways of Porfiromycin and highlights the influence of pH on its metabolism. []

        Compound Description: This is the major DNA adduct formed by enzyme-activated Porfiromycin. It results from the covalent linkage of Porfiromycin to the N2 position of deoxyguanosine in DNA. []

        Relevance: This adduct exemplifies the mechanism of action of Porfiromycin, which involves alkylation of DNA. Specifically, it indicates that the N2 position of deoxyguanosine is a primary target for alkylation by activated Porfiromycin. []

          Compound Description: KW-2149 (7-N-[2"-dimethylamino)ethyl]mitomycin C) is a synthetic mitomycin C analog designed to have an improved pharmacological profile compared to mitomycin C. []

          Relevance: KW-2149, along with BMS-181174, are examples of semi-synthetic mitomycin analogs developed to improve upon the clinical performance and address limitations of both mitomycin C and Porfiromycin. They highlight the ongoing research efforts to discover more effective and less toxic mitomycin-based anticancer agents. []

            Compound Description: BMS-181174 (7-N-(2'-aminomethylene-1',1'-dioxo-tetrahydro-1λ6-thiopyran-4'-yl)mitomycin C) is a synthetic mitomycin C analog designed to have an improved pharmacological profile compared to mitomycin C. []

            Relevance: Similar to KW-2149, BMS-181174 showcases the development of synthetic mitomycin analogs with enhanced therapeutic potential, aiming to optimize their activity and toxicity profiles. []

              Compound Description: This is a novel synthetic analog of Porfiromycin that incorporates a cyclic disulfide unit at the C8 position. This disulfide moiety can be cleaved to generate thiols, potentially influencing the drug's reactivity. []

              Relevance: This compound represents a strategy to enhance the activity of Porfiromycin by incorporating functionalities that can be activated under specific conditions within the tumor microenvironment. The presence of the disulfide introduces a potential mechanism for targeted activation and increased reactivity, leading to enhanced DNA crosslinking and cytotoxicity. []

              7-N-(1'-aminocyclohex-2'-yl)porfiromycin C(8) cyclized imine (13)

              Compound Description: This compound is a synthetic analog of Porfiromycin used as a reference compound in the study of 7-N-(1'-amino-4',5'-dithian-2'-yl)porfiromycin C(8) cyclized imine (6). It lacks the disulfide unit present in compound (6), allowing researchers to assess the impact of the disulfide on drug activation and activity. []

              Relevance: By comparing its activity with compound (6), researchers can elucidate the specific contribution of the disulfide moiety in modulating Porfiromycin's activity. This comparison helps to establish the structure-activity relationship and highlights the importance of specific structural features in determining the biological effects of Porfiromycin analogs. []

            Compound Description: This compound is a synthetic derivative of Mitomycin C where the carbamoyl group at the C10 position is removed. It serves as a precursor for generating various C10-modified mitomycin analogs. []

            Relevance: This compound is a key intermediate in the synthesis of Porfiromycin analogs designed to explore the impact of C10 modifications on drug activity and DNA binding properties. []

              Compound Description: This is a derivative of Porfiromycin lacking the carbamoyl group at the C10 position. It is synthesized from 10-decarbamoylmitomycin C and serves as an intermediate for further modifications. []

              Relevance: This compound, along with N(1a)-[(methylthio)-carbonyl]-10-decarbamoylmitomycin C, are pivotal intermediates in synthesizing various Porfiromycin analogs. These analogs help in exploring the structure-activity relationships of Porfiromycin, particularly focusing on the C10 position and its role in DNA interaction and drug efficacy. []

              N(1a)-[(methylthio)-carbonyl]-10-decarbamoylmitomycin C

              Compound Description: This compound is a derivative of 10-decarbamoylmitomycin C with a methylthiocarbonyl group introduced at the N1a position. This modification is part of a synthetic strategy to create a linker for attaching other molecules, such as oligodeoxynucleotides, to the mitomycin scaffold. []

              Relevance: Similar to 10-decarbamoylporfiromycin, this compound is crucial for developing Porfiromycin conjugates, including those with oligodeoxynucleotides. These conjugates are designed to enhance the target specificity of Porfiromycin by utilizing the sequence-specific binding of oligodeoxynucleotides to DNA. []

              Compound Description: This is another synthetic derivative of Porfiromycin where the C10 carbamoyloxy group is replaced with an isothiocyanate group. This modification introduces a reactive site for conjugation with amine-containing molecules. []

              Relevance: This compound is crucial for synthesizing Porfiromycin conjugates, specifically with phosphorothioate oligodeoxynucleotides. The isothiocyanate group allows for efficient coupling with amine-containing molecules, enabling the creation of targeted therapeutics where the oligodeoxynucleotide guides the Porfiromycin moiety to specific DNA sequences. []

              2-Methylamino-7-aminomitosene

              Compound Description: This is a primary metabolite of Porfiromycin identified in rat liver preparations under aerobic conditions. This compound retains the ability to undergo further metabolic activation. []

              Relevance: As a primary metabolite formed in the liver, 2-methylamino-7-aminomitosene offers valuable information on the metabolic fate of Porfiromycin in a physiologically relevant context. Its identification helps in understanding the drug's pharmacokinetic properties and potential for metabolic activation in vivo. []

              1,2-cis and 1,2-trans-1-Hydroxy-2-methylamino-7-aminomitosene

              Compound Description: These are diastereoisomeric metabolites of Porfiromycin observed in rat liver preparations. Their formation highlights the stereoselectivity of Porfiromycin metabolism. []

              Relevance: Similar to 2-methylamino-7-aminomitosene, these metabolites contribute to understanding the in vivo metabolism of Porfiromycin. Their identification as diastereomers underlines the importance of stereochemistry in drug metabolism and the potential for different pharmacological activities of individual isomers. []

              10-Decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate

              Compound Description: This metabolite of Porfiromycin is a phosphate adduct, indicating a reaction between a metabolic intermediate and phosphate groups. []

              Relevance: This metabolite provides insights into potential off-target interactions of activated Porfiromycin or its metabolites. The formation of phosphate adducts suggests that Porfiromycin or its active forms may interact with phosphate-containing biomolecules other than DNA. []

              1,2-cis and 1,2-trans-2-Methylamino-7-aminomitosene-1-phosphate

              Compound Description: These are diastereoisomeric phosphate adducts of Porfiromycin, further demonstrating the potential for Porfiromycin to form adducts with phosphate-containing molecules. []

              Relevance: Similar to 10-decarbamoyl-2-methylamino-7-aminomitosene-10-phosphate, these metabolites indicate possible interactions with phosphate groups on various biomolecules. Their presence highlights the complexity of Porfiromycin's metabolic fate and potential off-target effects. []

              N-(N',N'-dimethylaminomethylene)amine analogue of mitomycin C (BMY-25282)

              Compound Description: This synthetic mitomycin C analog features an N-(N',N'-dimethylaminomethylene)amine group, which significantly enhances its aerobic cytotoxicity compared to mitomycin C and Porfiromycin. [, ]

              Relevance: BMY-25282 highlights the impact of structural modifications on the biological activity of mitomycin analogs. Its increased aerobic cytotoxicity, unlike Mitomycin C or Porfiromycin, suggests that the incorporated N-(N',N'-dimethylaminomethylene)amine group alters its activation pathway or mechanism of action. [, ]

              N-(N',N'-dimethylaminomethylene)amine analogue of porfiromycin (BL-6783)

              Compound Description: This synthetic Porfiromycin analog, incorporating the same N-(N',N'-dimethylaminomethylene)amine group as BMY-25282, displays equal cytotoxicity under both hypoxic and aerobic conditions. [, ]

              Relevance: BL-6783 further emphasizes the influence of the N-(N',N'-dimethylaminomethylene)amine group on the activity of mitomycin analogs. Its lack of differential cytotoxicity under hypoxic and aerobic conditions, compared to Porfiromycin, suggests that this modification alters the drug's oxygen dependence for activation or its interaction with cellular targets. [, ]

            Synthesis Analysis

            The synthesis of porfiromycin involves several complex chemical reactions. Key methods include:

            • Huisgen Pyrrole Synthesis: This method is utilized to construct the B and C rings of the porfiromycin structure.
            • Dieckman Cyclization: Following the formation of the rings, this cyclization reaction helps complete the molecular framework.
            • C(7)-Aminosubstituted Variants: Recent studies have demonstrated methods for synthesizing C(7)-aminosubstituted derivatives, which involve reacting anhydrous methanolic solutions with amines under controlled conditions. These reactions often require specific solvents and temperatures to optimize yield and purity .

            Technical details include the use of high-performance liquid chromatography (HPLC) for purification and analysis, as well as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

            Molecular Structure Analysis

            Porfiromycin has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C28H42N5O5S2C_{28}H_{42}N_5O_5S^2, with a molecular weight of approximately 592.26 g/mol. The structure includes:

            • Quinone moiety: Contributing to its reactivity and biological activity.
            • Alkyl chains: Enhancing lipophilicity and cellular uptake.
            • Amino groups: Critical for interaction with cellular components.

            The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the molecule .

            Chemical Reactions Analysis

            Porfiromycin undergoes several significant chemical reactions that contribute to its biological activity:

            • DNA Alkylation: Porfiromycin generates reactive oxygen species that lead to alkylation of DNA, resulting in interstrand cross-links and single-strand breaks.
            • Reduction Reactions: The compound can be bioreduced in cellular environments, enhancing its cytotoxic effects through the formation of more reactive metabolites.

            These reactions are crucial for understanding how porfiromycin exerts its antitumor effects and how it can be utilized in therapeutic applications .

            Mechanism of Action

            The mechanism by which porfiromycin acts involves several steps:

            1. Cellular Uptake: The compound enters tumor cells primarily through passive diffusion due to its lipophilic nature.
            2. DNA Binding: Once inside, porfiromycin binds to DNA in the nucleus, leading to cross-linking.
            3. Cell Cycle Arrest: The DNA damage induced by cross-linking triggers cell cycle arrest, preventing replication and leading to apoptosis (programmed cell death).

            Data from pharmacological studies indicate that porfiromycin's effectiveness is enhanced when used in conjunction with gene therapy techniques, allowing for targeted delivery to cancer cells .

            Physical and Chemical Properties Analysis

            Porfiromycin exhibits several notable physical and chemical properties:

            • Appearance: Typically appears as a yellowish powder.
            • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
            • Stability: Relatively stable under dry conditions but sensitive to light and moisture.

            Key chemical properties include its ability to form reactive intermediates upon reduction, which are crucial for its cytotoxicity .

            Applications

            Porfiromycin has significant scientific applications, particularly in cancer therapy:

            • Antitumor Agent: Used in various experimental treatments targeting solid tumors due to its DNA-damaging properties.
            • Gene-Directed Enzyme Prodrug Therapy (GDEPT): Explored as part of innovative therapeutic strategies that enhance selectivity for tumor cells while minimizing damage to healthy tissues.
            • Research Tool: Utilized in studies investigating mechanisms of drug resistance and DNA repair pathways in cancer cells.

            Properties

            CAS Number

            801-52-5

            Product Name

            Porfiromycin

            IUPAC Name

            (11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate

            Molecular Formula

            C16H20N4O5

            Molecular Weight

            348.35 g/mol

            InChI

            InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)

            InChI Key

            HRHKSTOGXBBQCB-UHFFFAOYSA-N

            SMILES

            CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N

            Solubility

            Soluble in DMSO, not in water

            Synonyms

            methyl mitomycin; methyl mitomycin C; Methylmitomycin; porfiromycine porphyromycin; US brand name: Promycin. Code names: ENT50825; U14743; Nmethylmitomycin C.

            Canonical SMILES

            CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N

            Isomeric SMILES

            CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N

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